benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are derivatives of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate typically involves the reaction of benzyl chloride with (3R,4S)-3-hydroxytetrahydro-2H-pyran-4-ylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzyl chloride is attacked by the amine group, resulting in the formation of the carbamate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: Benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its carbamate group can mimic the natural substrates of certain enzymes, allowing researchers to investigate their mechanisms.
Medicine: In the medical field, this compound has potential applications as a drug precursor. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new pharmaceuticals.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the carbamate group may mimic the natural substrate of the enzyme, leading to competitive inhibition. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Benzyl alcohol: Similar in structure but lacks the carbamate group.
Tetrahydro-2H-pyran-4-ylamine: Similar core structure but without the benzyl group.
Carbamate esters: Other carbamate esters with different substituents.
Uniqueness: Benzyl[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]carbamate is unique due to its specific stereochemistry and functional groups. The presence of both the hydroxyl and carbamate groups in the same molecule provides it with distinct chemical properties and reactivity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
benzyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12-9-17-7-6-11(12)14-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZVJYFQGRHEV-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.